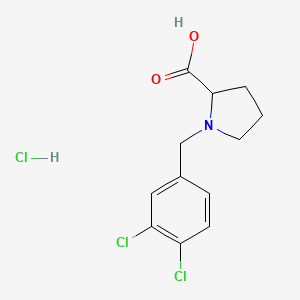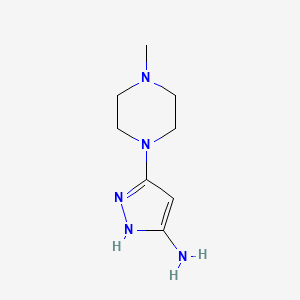
5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE
概要
説明
5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methylpiperazine group
作用機序
Target of Action
The primary target of 5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle checkpoint control, particularly in response to DNA damage and during the S phase .
Mode of Action
This inhibition could lead to changes in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The compound’s action on Serine/threonine-protein kinase Chk1 affects the DNA damage response pathway . When DNA damage occurs, Chk1 is activated and halts the cell cycle to allow for repair. By inhibiting Chk1, the compound could potentially disrupt this process .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with Chk1. Inhibition of Chk1 could lead to uncontrolled cell cycle progression, potentially resulting in cell death or proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to bind to Chk1 .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
The effects of 5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE on cells are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific mechanisms through which it exerts these effects are still being investigated.
Molecular Mechanism
It is known to bind to certain biomolecules and may influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the study and potential application of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with dosage Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is known to interact with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It is known to interact with certain transporters and binding proteins, and may influence its own localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE typically involves the reaction of 4-methylpiperazine with a suitable pyrazole derivative. One common method involves the nucleophilic substitution reaction where 4-methylpiperazine reacts with a halogenated pyrazole compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated pyrazole derivatives, polar aprotic solvents (DMF, DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
N-{5-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-1H-PYRROLO[2,3-B]PYRIDIN-3-YL}NICOTINAMIDE: Another piperazine derivative with similar structural features.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Shares the piperazine moiety and exhibits comparable chemical properties.
Uniqueness
5-(4-METHYLPIPERAZIN-1-YL)-1H-PYRAZOL-3-AMINE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-12-2-4-13(5-3-12)8-6-7(9)10-11-8/h6H,2-5H2,1H3,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUIMKSJWJHSBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668132 | |
| Record name | 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537039-17-1 | |
| Record name | 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




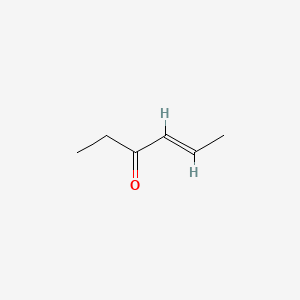
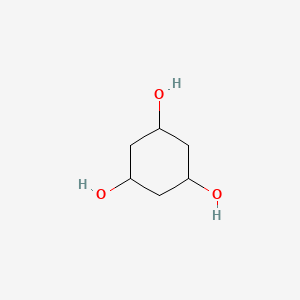


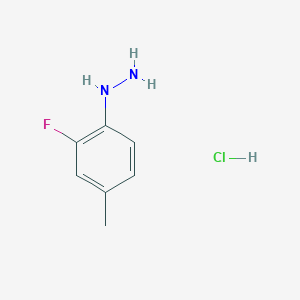
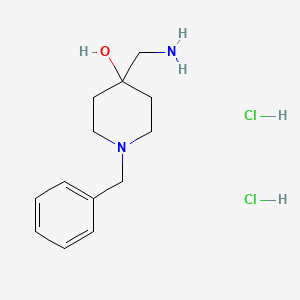

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)

